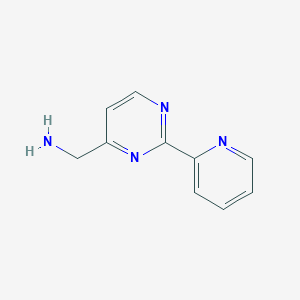

(2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine

Beschreibung

Eigenschaften

IUPAC Name |

(2-pyridin-2-ylpyrimidin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c11-7-8-4-6-13-10(14-8)9-3-1-2-5-12-9/h1-6H,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRFMDYCJJVRPNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=CC(=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reductive Amination of Cyanohydrins (US Patent US7208603B2)

Overview:

This method involves reductive amination of cyanohydrins with pyridin-2-yl-methylamine, utilizing boron hydrides as reducing agents and organic bases to facilitate the reaction.

- The reaction medium is made basic with tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO).

- Sodium cyanoborohydride (NaBH₃CN) acts as the reducing agent.

- The process typically occurs at room temperature, enhancing safety and operational simplicity.

- The cyanohydrin (intermediate) reacts with pyridin-2-yl-methylamine, leading to the formation of the target compound.

| Parameter | Details |

|---|---|

| Reaction medium | Alcoholic, often methanol |

| Base | Organic tertiary amines (e.g., DABCO) |

| Reducing agent | Sodium cyanoborohydride |

| Temperature | Room temperature (~25°C) |

| Notable intermediates | 1-Benzoyl-piperidin-4-one derivatives |

Research Findings:

This method offers high selectivity and operational convenience, with the added benefit of avoiding harsh conditions. It is particularly suitable for synthesizing derivatives with pharmaceutical relevance, such as antidepressants and analgesics.

Multi-Step Synthesis via Benzoyl and Fluoro Derivatives (Patent WO1998022459A1)

Overview:

This pathway involves constructing the pyrimidine core through a sequence of reactions starting from chlorinated and fluorinated pyridine derivatives, followed by functional group transformations.

- Starting from 2-chloro-6-(2-trimethylsilanyl-ethoxymethoxymethyl)-pyridine, successive steps involve benzoylation, fluorination, and esterification.

- The key intermediate, (4-aminomethyl-4-fluoro-piperidin-1-yl)-3-chloro-4-fluoro-phenyl-methanone, is obtained through nucleophilic substitution and coupling reactions.

- Final steps include purification via chromatography and recrystallization.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Step 1 | Benzoylation with benzoyl chloride | Benzoyl derivative formation |

| Step 2 | Fluorination using hydrogen fluoride-pyridine complex | Fluoro derivative |

| Step 3 | Coupling with potassium phthalimide | Protected amine intermediates |

| Final | Purification by chromatography | Target compound |

Research Findings:

This approach is advantageous for constructing complex pyrimidine frameworks with precise functionalization, suitable for medicinal chemistry applications.

Reduction of Methyl 2-Aminopyridine-4-carboxylate (ChemicalBook)

Overview:

This route synthesizes (2-Amino-pyridin-4-yl)-methanol via reduction of methyl esters using lithium aluminum hydride (LiAlH₄).

- Methyl 2-aminopyridine-4-carboxylate is dissolved in anhydrous tetrahydrofuran (THF).

- Lithium aluminum hydride is added under reflux, reducing the ester to the corresponding alcohol.

- The product is isolated through filtration, evaporation, and recrystallization.

| Parameter | Details |

|---|---|

| Reagent | Lithium aluminum hydride (LiAlH₄) |

| Solvent | Tetrahydrofuran (THF) |

| Reaction time | 3 hours under reflux |

| Yield | 73% |

| Melting point | 80-81.5°C |

Research Findings:

This method provides a high-yield route to (2-Amino-pyridin-4-yl)-methanol, an essential precursor for further functionalization to the target compound.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Reductive Amination of Cyanohydrins | Cyanohydrins, pyridin-2-yl-methylamine | Sodium cyanoborohydride, DABCO | Room temperature, alcoholic medium | Mild, selective, scalable | Requires cyanohydrin intermediates |

| Multi-Step Pyridine Derivative Synthesis | Chlorinated/fluorinated pyridine derivatives | Benzoyl chloride, HF-pyridine, potassium phthalimide | Elevated temperatures, chromatography | Complex structures, high specificity | Multi-step, time-consuming |

| Reduction of Methyl Esters | Methyl 2-aminopyridine-4-carboxylate | Lithium aluminum hydride | Reflux in THF | High yield, straightforward | Handling of reactive LiAlH₄ |

Analyse Chemischer Reaktionen

Reductive Amination for Methanamine Formation

The methanamine group in this compound is synthesized via reductive amination, a critical step highlighted in multiple patents. Sodium cyanoborohydride (NaBH₃CN) serves as the reducing agent in methanolic medium, with 1,4-diazabicyclo[2.2.2]octane (DABCO) as a tertiary amine base to optimize reaction pH . Iron sulfate (FeSO₄·7H₂O) is added to suppress side reactions by complexing cyanide ions .

Table 1: Reductive Amination Parameters

| Parameter | Value/Condition | Source |

|---|---|---|

| Reducing agent | NaBH₃CN | |

| Base | DABCO | |

| Solvent | Methanol | |

| Temperature | Room temperature (~25°C) | |

| Additive for stability | FeSO₄·7H₂O |

Pyrimidine Ring Functionalization

The pyrimidine core is functionalized through Suzuki-Miyaura cross-coupling reactions. For example, Pd(dppf)Cl₂ catalyzes the coupling of halogenated pyrimidines with boronic esters under basic conditions (e.g., K₂CO₃ in dimethylacetamide) . This step introduces substituents such as aryl or heteroaryl groups at specific positions.

Table 2: Suzuki Coupling Conditions

| Component | Details | Source |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ | |

| Base | K₂CO₃ | |

| Solvent | Dimethylacetamide (DMA) | |

| Yield | Up to 83% |

Intermediate Purification Strategies

Purification of intermediates often involves acid-base extraction. For instance, protonation of the secondary amine with oxalic acid facilitates isolation, achieving 67% yield in one protocol . Silica and activated charcoal are used for decolorization and removal of impurities .

Pharmacological Activity

While not a direct reaction, the compound’s derivatives exhibit antidepressant and analgesic properties, as demonstrated in pharmacological studies . These activities are linked to structural features such as the pyridin-2-yl group and methanamine side chain.

Key Challenges and Solutions

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antidepressant and Analgesic Properties

Research indicates that derivatives of pyridin-2-yl-methylamine, including (2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine, exhibit potential as antidepressants and analgesics. The synthesis of these compounds often involves reductive amination techniques, which enhance their pharmacological profiles .

Protein Kinase Inhibition

Recent studies have identified pyrimidine derivatives as relevant scaffolds for protein kinase inhibition. Specifically, compounds related to this compound have been synthesized and evaluated for their inhibitory potency against various protein kinases, which are crucial in regulating cellular functions and signaling pathways .

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including the use of specific reagents and conditions to achieve high yields. For instance, a common method includes the reaction of pyridine derivatives with appropriate amines under controlled conditions to facilitate the formation of the desired methanamine structure .

Synthesis Overview

| Step | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Reductive Amination | Aldehyde + Primary Amine | Basic medium with boron hydride |

| 2 | Purification | Column Chromatography | Gradient elution with solvents |

Ion Channel Inhibition

One notable application of this compound derivatives is their role as ion channel inhibitors. For example, studies have shown that certain derivatives can selectively inhibit ion channels, which are integral in cardiac function and other physiological processes. This has implications for developing treatments for cardiac arrhythmias .

Industrial Applications

Buffering Agents

The compound has also been explored as a non-ionic organic buffering agent in biological applications, particularly in cell culture systems where maintaining pH is critical for cellular health and function. Its buffering capacity allows it to stabilize pH levels between 6 and 8.5, making it useful in various biochemical assays .

Case Studies

Case Study: Antidepressant Efficacy

A study evaluated the efficacy of a series of pyridin-2-yl-methylamine derivatives in animal models of depression. The results indicated that specific modifications to the core structure enhanced antidepressant activity significantly compared to traditional treatments .

Case Study: Protein Kinase Inhibition

Another investigation focused on the protein kinase inhibitory activity of synthesized compounds based on this compound. The findings revealed that certain derivatives exhibited potent inhibition against target kinases involved in cancer progression, suggesting potential therapeutic applications in oncology .

Wirkmechanismus

The mechanism of action of (2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a relevant scaffold for protein kinase inhibition, where it interacts with the active sites of kinases, thereby modulating their activity . The compound’s structure allows it to form stable complexes with metal ions, which can further influence its reactivity and biological activity .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Variations

The following table summarizes structurally related compounds and their key differences:

Physicochemical Properties

- Lipophilicity : The trifluoromethyl and methylthio derivatives exhibit higher logP values than the parent compound, enhancing membrane permeability but reducing aqueous solubility .

- Solubility : Hydrochloride salts (e.g., 1187932-68-8) improve water solubility, critical for parenteral formulations .

- Stability : Electron-withdrawing groups (Cl, CF₃) increase metabolic stability, as seen in agrochemical analogs .

Biologische Aktivität

(2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine, a compound featuring a pyridine and pyrimidine structure, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C10H10N4

- Molecular Weight : 198.22 g/mol

This structure allows for interactions with various biological targets, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound can be attributed to its interaction with several key biological pathways:

- Protein Kinase Inhibition :

-

Antimicrobial Activity :

- The compound has been investigated for its potential as an antimicrobial agent. Its structural components allow it to interact with bacterial enzymes or receptors, potentially leading to inhibition of bacterial growth.

- Antitumor Properties :

In Vitro Studies

A series of in vitro studies have evaluated the efficacy of this compound against different biological targets:

These findings suggest that while some targets show moderate activity, others may require structural modifications to enhance potency.

Case Studies

-

Antimalarial Activity :

- A study focused on related pyrimidine compounds demonstrated that modifications in the pyridine moiety significantly affected antimalarial potency. The original compound exhibited comparable activity to known antimalarials like chloroquine, indicating its potential as a lead compound for further development .

- Cancer Cell Lines :

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of related compounds have been assessed, revealing important insights into their absorption, distribution, metabolism, and excretion (ADME):

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine, and how are intermediates characterized?

- Methodology :

- Multi-step synthesis often involves coupling pyrimidine and pyridine precursors via palladium-catalyzed cross-coupling (e.g., Pd₂(dba)₃ with BINAP as a ligand) under inert conditions (N₂ atmosphere) .

- Intermediates like tert-butyl carbamate-protected derivatives are purified via column chromatography and characterized using mass spectrometry (MS-ESI+) for molecular weight confirmation .

- Deprotection steps (e.g., HCl/MeOH treatment) yield the final amine product, monitored by NMR for functional group integrity .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodology :

- ¹H NMR : Critical for verifying proton environments, such as aromatic pyridine/pyrimidine protons (δ 6.5–8.5 ppm) and methylene groups (e.g., CH₂NH₂ at δ ~3.5 ppm) .

- MS-ESI+ : Validates molecular weight (e.g., m/z 412 [M + H]+ for amine derivatives) and detects intermediates during synthesis .

- X-ray crystallography : Resolves ambiguities in stereochemistry or regiochemistry using programs like SHELXL for refinement .

Advanced Research Questions

Q. How can researchers address low yields during the coupling reaction of pyrimidine and pyridine moieties?

- Methodology :

- Catalyst optimization : Screen alternative ligands (e.g., Xantphos instead of BINAP) or palladium sources (e.g., Pd(OAc)₂) to enhance catalytic efficiency .

- Reaction conditions : Adjust temperature (e.g., 80–100°C), solvent polarity (toluene vs. THF), or base (LHMDS vs. Cs₂CO₃) to favor nucleophilic substitution .

- Byproduct analysis : Use LC-MS to identify undesired side products (e.g., dehalogenated intermediates) and modify protecting groups to suppress competing reactions .

Q. What strategies are recommended for resolving discrepancies in crystallographic data obtained from different refinement software?

- Methodology :

- Cross-validation : Compare refinement results from SHELXL (robust for small molecules) with PHENIX (macromolecular focus) to identify systematic errors in electron density maps .

- Twinned data handling : For high-symmetry space groups, apply twin law refinement in SHELXL to correct for overlapping lattices .

- Validation tools : Use checkCIF/PLATON to flag geometric outliers (e.g., bond angle distortions >5°) and iteratively adjust thermal parameters .

Q. How can researchers mitigate instability of the primary amine group in this compound under acidic conditions?

- Methodology :

- Protection/deprotection : Use tert-butyl carbamate (Boc) or Fmoc groups during synthesis, followed by selective deprotection with TFA or piperidine .

- Stabilization via salt formation : Convert the free amine to hydrochloride salts (e.g., using HCl/MeOH) to enhance solubility and reduce oxidative degradation .

- Storage conditions : Store under inert gas (Ar) at –20°C in anhydrous DMSO or EtOH to minimize hydrolysis .

Data Contradiction Analysis

Q. How should conflicting NMR data for methylene protons in related pyrimidine derivatives be interpreted?

- Methodology :

- Solvent effects : Compare spectra in CDCl₃ vs. DMSO-d₆; DMSO may cause peak broadening due to hydrogen bonding with NH₂ groups .

- Dynamic processes : Use variable-temperature NMR to detect conformational exchange (e.g., amine inversion) causing splitting at higher temps .

- Computational validation : Perform DFT calculations (e.g., Gaussian) to predict chemical shifts and assign ambiguous signals .

Methodological Tables

| Key Reaction Parameters for Pd-Catalyzed Coupling |

|---|

| Catalyst System |

| Solvent |

| Temperature |

| Base |

| Yield Range |

| Common ¹H NMR Signatures |

|---|

| Pyridine H (C5/C6) |

| Pyrimidine H (C4) |

| CH₂NH₂ (methylene) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.